molecular formula C12H12O B14013748 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde

3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No.: B14013748
M. Wt: 172.22 g/mol
InChI Key: DNLJISUJGUNTTQ-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of a phenyl group and an aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be achieved under metal-free conditions . This approach is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: 3-Phenylbicyclo[1.1.1]pentane-1-methanol.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the bicyclo[1.1.1]pentane core. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carbaldehyde

InChI

InChI=1S/C12H12O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

DNLJISUJGUNTTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)C=O

Origin of Product

United States

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